molecular formula C10H8N2O2 B12887633 2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile

2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile

Katalognummer: B12887633
Molekulargewicht: 188.18 g/mol
InChI-Schlüssel: UGISIIJTPHDEOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a benzoxazole core with a hydroxymethyl group at the 2-position and an acetonitrile group at the 7-position, making it a unique and versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which is then converted to benzo[d]oxazole-2-thiol . Further functionalization with appropriate reagents leads to the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or disrupt cellular processes, leading to its observed biological activities . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both hydroxymethyl and acetonitrile groups allows for diverse chemical modifications and applications, setting it apart from other benzoxazole derivatives.

Eigenschaften

Molekularformel

C10H8N2O2

Molekulargewicht

188.18 g/mol

IUPAC-Name

2-[2-(hydroxymethyl)-1,3-benzoxazol-7-yl]acetonitrile

InChI

InChI=1S/C10H8N2O2/c11-5-4-7-2-1-3-8-10(7)14-9(6-13)12-8/h1-3,13H,4,6H2

InChI-Schlüssel

UGISIIJTPHDEOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)N=C(O2)CO)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.